6-Aminoseleno-D-luciferin

Bioluminescence imaging Firefly luciferase Emission wavelength

Choose 6-Aminoseleno-D-luciferin for its uniquely red-shifted (600 nm) bioluminescence emission—a 41 nm shift versus D-luciferin—providing a 2.39-fold gain in >600 nm photon output for superior deep-tissue imaging. Its NMR-active 77Se nucleus uniquely enables single-probe BLI/MRI bimodal imaging, eliminating the pharmacokinetic mismatch of separate agents. A recently improved high-yield synthesis ensures better scalability and batch consistency for large-cohort longitudinal studies. Ideal for dual-color reporter assays requiring clear spectral separation.

Molecular Formula C11H9N3O2SSe
Molecular Weight 326.25 g/mol
CAS No. 1375964-28-5
Cat. No. B6302684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoseleno-D-luciferin
CAS1375964-28-5
Molecular FormulaC11H9N3O2SSe
Molecular Weight326.25 g/mol
Structural Identifiers
SMILESC1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O
InChIInChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1
InChIKeyAQIRXTPMSNSUTJ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminoseleno-D-luciferin (CAS 1375964-28-5): A Selenium-Containing Firefly Luciferase Substrate for Red-Shifted Bioluminescence Imaging


6-Aminoseleno-D-luciferin (CAS 1375964-28-5) is a synthetic selenium analogue of firefly D-luciferin, belonging to the aminoluciferin subclass of luciferase substrates. The compound contains a selenium atom in place of the sulfur atom at position 1 of the thiazoline ring found in the native substrate D-luciferin, in addition to a 6-amino substituent on the benzothiazole ring. It functions as a competent substrate for wild-type firefly luciferase (Photinus pyralis), catalyzing ATP- and Mg²⁺-dependent bioluminescence with a substantially red-shifted emission maximum at 600 nm . The selenium substitution endows the compound with a unique dual-modality potential for combined bioluminescence imaging (BLI) and magnetic resonance imaging (MRI) via the NMR-active ⁷⁷Se nucleus, distinguishing it from all sulfur-only luciferin analogues .

Why D-Luciferin or Amino-D-Luciferin Cannot Substitute for 6-Aminoseleno-D-luciferin in Deep-Tissue and Multimodal Imaging Workflows


The core differentiation of 6-aminoseleno-D-luciferin lies in its red-shifted bioluminescence emission and its selenium-dependent multimodal imaging capability—two features absent in both D-luciferin and amino-D-luciferin. D-Luciferin emits at approximately 559 nm, with only 23% of its integrated emission above 600 nm, severely limiting tissue penetration for in vivo imaging . Amino-D-luciferin improves on this with emission at ~588 nm and 41% of emission above 600 nm, yet still falls short of the 600 nm threshold that is critical for overcoming tissue absorption and scattering . 6-Aminoseleno-D-luciferin shifts the emission maximum to 600 nm—a 41 nm red-shift versus D-luciferin—and delivers 55% of integrated emission above 600 nm . Furthermore, neither D-luciferin nor amino-D-luciferin contains an NMR-active chalcogen nucleus (⁷⁷Se), precluding their use in BLI/MRI bimodal imaging strategies . Generic substitution therefore sacrifices both depth of photon transmission and the unique orthogonal imaging modality enabled by selenium.

6-Aminoseleno-D-luciferin Quantitative Differentiation Evidence: Head-to-Head Data vs. D-Luciferin, Amino-D-Luciferin, and CycLuc1


Bioluminescence Emission Maximum Red-Shifted to 600 nm vs. D-Luciferin (559 nm) and Amino-D-Luciferin (588 nm)

6-Aminoseleno-D-luciferin (compound 3c) exhibits a bioluminescence emission maximum (λmax) at 600 nm when reacting with purified native firefly luciferase (FLuc) in the presence of ATP, Mg²⁺, and oxygen. This represents a 41 nm red-shift compared to the native substrate D-luciferin (3a, λmax = 559 nm) and a 12 nm red-shift compared to its direct sulfur analog amino-D-luciferin (3b, λmax = 588 nm) . The absorbance spectra of 3b and 3c are nearly identical (molar absorptivity of 15,100 M⁻¹cm⁻¹ for 3b vs. 15,500 M⁻¹cm⁻¹ for 3c at 350 nm in 50 mM Tris-HCl, pH 7.5), indicating that the emission red-shift arises from the selenium substitution in the excited-state rather than from ground-state spectral differences .

Bioluminescence imaging Firefly luciferase Emission wavelength

Fraction of Bioluminescence Emission Above 600 nm: 55% for 6-Aminoseleno-D-luciferin vs. 41% (Amino-D-Luciferin) and 23% (D-Luciferin)

The integrated bioluminescence emission above 600 nm—a direct figure of merit for photon transmission through biological tissue—was measured as 55% for 6-aminoseleno-D-luciferin (3c), compared to 41% for amino-D-luciferin (3b) and only 23% for D-luciferin (3a) . This represents a 1.34-fold improvement over amino-D-luciferin and a 2.39-fold improvement over D-luciferin in the fraction of photons capable of penetrating tissue. The red-shifted BL emission persists at physiological temperature (37 °C) .

Tissue penetration In vivo imaging Spectral discrimination

Preserved Substrate Affinity (Km) for Firefly Luciferase: 0.70 μM vs. 0.62 μM for Amino-D-Luciferin (Not Statistically Different)

The apparent Michaelis constant (Km) of 6-aminoseleno-D-luciferin (3c) for purified firefly luciferase was determined as 0.70 ± 0.04 μM by nonlinear regression analysis of the Michaelis-Menten plot . This value is not statistically different (P > 0.05 by t-test) from the Km reported for amino-D-luciferin (3b: 0.62 ± 0.05 μM) . The reaction of FLuc with 3c exhibits typical Michaelis-Menten kinetics, confirmed by the linearity of the Lineweaver-Burk plot . The selenium-for-sulfur substitution at position 1 thus does not appreciably perturb the binding affinity of the substrate for the enzyme active site . For context, the Km of D-luciferin (3a) is substantially higher, typically reported in the range of 2–34 μM depending on the assay system .

Enzyme kinetics Michaelis-Menten constant Substrate affinity

In Vivo Bioluminescence Kinetics: 6-Aminoseleno-D-luciferin Matches Amino-D-Luciferin Despite Lower In Vitro Photon Output (74%)

In cell culture (MDA-MB-468 human breast adenocarcinoma cells stably expressing FLuc), 6-aminoseleno-D-luciferin (3c) emitted approximately 74% of the total photon count of amino-D-luciferin (3b), consistent with a lower quantum yield attributable to the heavy-atom effect of selenium . However, in nude mice bearing subcutaneous MDA-MB-468 FLuc⁺ tumor xenografts (n = 4), the time courses of in vivo bioluminescence for 3b and 3c were statistically indistinguishable at all time points except t = 5 min (P > 0.05), with no net difference in emission kinetics . The authors attribute this in vivo parity to a trade-off between greater tissue penetration of the red-shifted photons (~34% theoretical improvement in transmission) and the lower quantum yield of 3c .

In vivo imaging Bioluminescence kinetics Tumor xenograft

Dual-Modal BLI/MRI Imaging Potential via NMR-Active ⁷⁷Se Nucleus: A Unique Feature Among Luciferin Substrates

6-Aminoseleno-D-luciferin contains a selenium atom at position 1 of the selenazole ring. The stable isotope ⁷⁷Se is a spin-½ nucleus with narrow NMR linewidths and a wide chemical shift range, making it amenable to magnetic resonance detection . The Conley et al. study explicitly proposes that the chemical shift change upon enzymatic conversion of the substrate (where selenium becomes doubly allylic in the oxyluciferin product) could be exploited for BLI/MRI dual-modal imaging . No other widely used firefly luciferin substrate—including D-luciferin, amino-D-luciferin, CycLuc1, or AkaLumine—contains an NMR-active chalcogen nucleus suitable for this orthogonal imaging approach. CycLuc1, while offering brighter bioluminescence (5.7-fold vs. aminoluciferin) and brain penetrance with a lower Km (~0.1 μM), lacks the selenium atom required for MRI co-registration .

Multimodal imaging Bioluminescence-MRI Selenium-77 NMR

Synthesis Efficiency: Quantitative Yield via One-Step Vilsmeier Protocol (2023) vs. Original 78% Yield (2012)

The original synthesis reported by Conley et al. (2012) achieved a 78% isolated yield of 6-aminoseleno-D-luciferin via reduction of seleno-D-cystine followed by condensation with 6-amino-2-cyanobenzothiazole and HPLC purification . A subsequent protocol by Jaster et al. (2023) reported a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy . In comparison, the synthesis of D-luciferin typically proceeds via condensation of 2-cyano-6-hydroxybenzothiazole with D-cysteine in yields of approximately 40–75% depending on the specific protocol . The availability of a high-yielding, one-step synthetic route reduces production cost and improves supply reliability for procurement.

Chemical synthesis Process scalability Synthetic yield

Optimal Procurement Scenarios for 6-Aminoseleno-D-luciferin: When Red-Shifted Emission or Multimodal Capability Is Required


Deep-Tissue In Vivo Bioluminescence Imaging of Subcutaneous or Orthotopic Tumor Xenografts

For researchers conducting in vivo BLI of tumor xenografts located at depths exceeding several millimeters, 6-aminoseleno-D-luciferin offers a measurable advantage over D-luciferin and amino-D-luciferin. With 55% of integrated BL emission above 600 nm—compared to 23% for D-luciferin and 41% for amino-D-luciferin—the compound delivers a 2.39-fold and 1.34-fold improvement, respectively, in the fraction of photons capable of penetrating tissue . In mouse xenograft models, the compound achieves in vivo BL kinetics statistically indistinguishable from amino-D-luciferin despite lower intrinsic quantum yield, confirming that the spectral advantage fully compensates in living subjects . This scenario is especially relevant for labs imaging luciferase-expressing tumors in the lung, liver, or bone, where tissue attenuation of sub-600 nm photons severely limits sensitivity.

Bimodal BLI/MRI Molecular Imaging Probe Development

6-Aminoseleno-D-luciferin is uniquely suited for research programs developing combined bioluminescence and magnetic resonance imaging probes. The presence of the NMR-active ⁷⁷Se nucleus (spin-½) in the selenazole ring, which undergoes a change in chemical environment upon luciferase-catalyzed oxidation, provides a direct handle for MRI contrast generation without requiring separate gadolinium- or iron-oxide-based agents . No other commercially available firefly luciferin substrate—including D-luciferin, amino-D-luciferin, CycLuc1, or AkaLumine—offers this bimodal capability. This scenario is targeted at laboratories focused on multi-modality molecular imaging, theranostics, or image-guided drug delivery, where the ability to co-register optical and MR signals from a single administered probe molecule eliminates the pharmacokinetic mismatch inherent in separate BLI and MRI contrast agents.

Large-Scale Longitudinal In Vivo Studies Requiring Cost-Effective High-Purity Substrate

The recent demonstration of a one-step, quantitative-yield synthesis of 6-aminoseleno-D-luciferin via adapted Vilsmeier conditions translates directly to improved commercial scalability and lower per-unit procurement cost. For research groups planning large-cohort longitudinal imaging studies—such as tumor progression monitoring over weeks in 50–100+ animals—substrate cost and batch-to-batch consistency become critical factors. The availability of a high-yielding synthetic route reduces the supply risk and cost premium historically associated with selenium-containing luciferin analogues, making this compound a more viable option for large-scale studies than was the case at the time of its initial 2012 disclosure (78% yield, HPLC purification required) .

Spectral Unmixing and Multicolor Bioluminescence Reporter Assays

The 600 nm emission maximum of 6-aminoseleno-D-luciferin provides clear spectral separation from the yellow-green emission of D-luciferin (559 nm), enabling dual-color bioluminescence reporter assays when used in combination with appropriately filtered detection systems . The 41 nm separation between D-luciferin and 6-aminoseleno-D-luciferin is substantially larger than the 29 nm separation between D-luciferin and amino-D-luciferin (588 nm), improving the fidelity of spectral unmixing algorithms. This scenario is applicable to researchers performing simultaneous monitoring of two distinct luciferase-expressing cell populations or gene expression events within the same animal, where unambiguous spectral discrimination is essential for data interpretation.

Quote Request

Request a Quote for 6-Aminoseleno-D-luciferin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.